molecular formula C9H14O3S B117952 Ethanone, 1-(6-ethoxy-5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)-(9CI) CAS No. 152420-84-3

Ethanone, 1-(6-ethoxy-5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)-(9CI)

Cat. No. B117952
M. Wt: 202.27 g/mol
InChI Key: JDHUXOUAPDTLRL-UHFFFAOYSA-N
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Description

Ethanone, 1-(6-ethoxy-5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)-(9CI) is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as 6-EtO-DMT, and it belongs to the class of tryptamines. It has a unique chemical structure that makes it a promising candidate for various research applications. In

Mechanism Of Action

The mechanism of action of 6-EtO-DMT is not fully understood. However, it is believed that this compound acts as a partial agonist at the serotonin 5-HT2A receptor. This receptor is involved in the regulation of various neurotransmitters, including dopamine and glutamate. Therefore, the activation of this receptor by 6-EtO-DMT can lead to changes in neurotransmitter release and neuronal activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-EtO-DMT are still being studied. However, it has been shown to induce psychedelic effects in humans, including altered perception, thought, and emotion. It is also believed to have a shorter duration of action compared to other tryptamines such as DMT.

Advantages And Limitations For Lab Experiments

One of the advantages of 6-EtO-DMT is its high affinity for the serotonin 5-HT2A receptor, which makes it a promising candidate for studying the role of this receptor in various neurological disorders. However, one of the limitations is its limited availability and high cost, which can make it difficult to conduct large-scale studies.

Future Directions

There are several future directions for the study of 6-EtO-DMT. One potential direction is to explore its potential therapeutic applications in the treatment of neurological disorders such as depression and anxiety. Another direction is to study its mechanism of action in more detail to gain a better understanding of its effects on neurotransmitter release and neuronal activity. Additionally, further research is needed to determine the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, 6-EtO-DMT is a promising compound that has gained significant attention in the field of scientific research. Its high affinity for the serotonin 5-HT2A receptor makes it a promising candidate for studying the role of this receptor in various neurological disorders. However, further research is needed to determine its safety and efficacy in humans and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of 6-EtO-DMT is a complex process that involves several steps. The first step involves the reaction of 2-methyl-1,4-oxathiin-3-ylamine with ethyl iodide to form 2-methyl-1,4-oxathiin-3-yl ethylamine. This intermediate is then reacted with sodium hydride and ethyl oxalate to form 6-ethoxy-5,6-dihydro-2-methyl-1,4-oxathiin-3-one. Finally, this compound is reacted with N,N-dimethylformamide dimethyl acetal to form 6-EtO-DMT.

Scientific Research Applications

6-EtO-DMT has several potential applications in scientific research. One of the most promising applications is in the field of neuroscience. This compound has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. Therefore, 6-EtO-DMT can be used to study the role of this receptor in various neurological disorders such as depression, anxiety, and schizophrenia.

properties

CAS RN

152420-84-3

Product Name

Ethanone, 1-(6-ethoxy-5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)-(9CI)

Molecular Formula

C9H14O3S

Molecular Weight

202.27 g/mol

IUPAC Name

1-(2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiin-5-yl)ethanone

InChI

InChI=1S/C9H14O3S/c1-4-11-8-5-13-9(6(2)10)7(3)12-8/h8H,4-5H2,1-3H3

InChI Key

JDHUXOUAPDTLRL-UHFFFAOYSA-N

SMILES

CCOC1CSC(=C(O1)C)C(=O)C

Canonical SMILES

CCOC1CSC(=C(O1)C)C(=O)C

synonyms

Ethanone, 1-(6-ethoxy-5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)- (9CI)

Origin of Product

United States

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